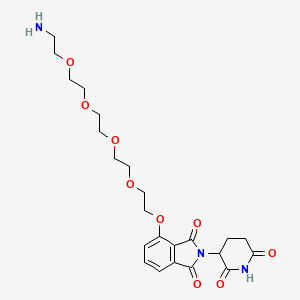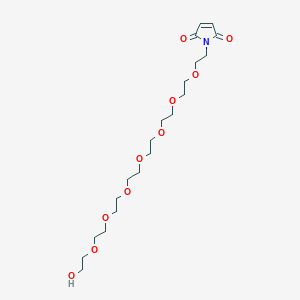
Mal-PEG8-alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mal-PEG8-alcohol is a polyethylene glycol (PEG) linker that contains a maleimide group and a hydroxyl group. The hydrophilic PEG spacer increases solubility in aqueous media, while the hydroxyl group enables further derivatization or replacement with other reactive functional groups. The maleimide group reacts with thiol groups to form a covalent bond, enabling the connection of biomolecules with thiol groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mal-PEG8-alcohol is synthesized through a series of chemical reactions involving the attachment of a maleimide group to a PEG chain. The process typically involves the following steps:
Activation of PEG Chain: The PEG chain is activated by reacting it with a suitable activating agent, such as tosyl chloride or mesyl chloride, to form a PEG-tosylate or PEG-mesylate intermediate.
Substitution Reaction: The activated PEG intermediate is then reacted with a maleimide derivative, such as maleimide acid or maleimide ester, under basic conditions to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Mal-PEG8-alcohol undergoes several types of chemical reactions, including:
Substitution Reactions: The hydroxyl group can be substituted with other functional groups, such as amines or carboxylic acids, to form various derivatives.
Addition Reactions: The maleimide group reacts with thiol groups to form stable thioether linkages
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, carboxylic acids, and alcohols. The reactions are typically carried out under basic conditions using catalysts such as triethylamine or pyridine.
Addition Reactions: The maleimide-thiol reaction is carried out under mild conditions, usually at a pH between 6.5 and 7.5, to form stable thioether bonds
Major Products Formed
Substitution Products: Various derivatives of this compound with different functional groups.
Addition Products: Thioether-linked conjugates formed by the reaction of the maleimide group with thiol-containing biomolecules
Scientific Research Applications
Mal-PEG8-alcohol has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the conjugation of biomolecules, such as proteins and peptides, for various biological studies.
Medicine: Utilized in the development of drug delivery systems and therapeutic agents, particularly in the field of targeted drug delivery.
Industry: Applied in the production of bioconjugates and other specialized materials for industrial applications .
Mechanism of Action
Mal-PEG8-alcohol exerts its effects through the formation of covalent bonds with thiol groups on biomolecules. The maleimide group reacts specifically with thiol groups to form stable thioether linkages, enabling the conjugation of biomolecules. This mechanism is widely used in the development of targeted drug delivery systems and other therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Mal-PEG-alkyne: Contains an alkyne group instead of a hydroxyl group, used for click chemistry reactions.
Mal-PEG-amine: Contains an amine group, used for conjugation with carboxylic acids.
Mal-PEG-NHS ester: Contains an NHS ester group, used for conjugation with amines
Uniqueness
Mal-PEG8-alcohol is unique due to its combination of a maleimide group and a hydroxyl group, which allows for versatile derivatization and conjugation with thiol-containing biomolecules. The hydrophilic PEG spacer also enhances solubility in aqueous media, making it suitable for various applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
1-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO10/c22-4-6-26-8-10-28-12-14-30-16-18-31-17-15-29-13-11-27-9-7-25-5-3-21-19(23)1-2-20(21)24/h1-2,22H,3-18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBIVFVJWRNGNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCOCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[[3-[[6-(azidomethyl)pyridin-3-yl]amino]-3-oxopropyl]amino]-3-(4,4-dimethyl-2,6-dioxocyclohexylidene)propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B8106353.png)

![5-((3aR,4R,6aS)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(3,6,9,12-tetraoxapentadec-14-yn-1-yl)pentanamide](/img/structure/B8106362.png)
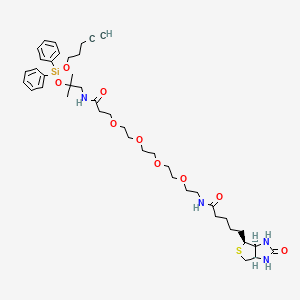
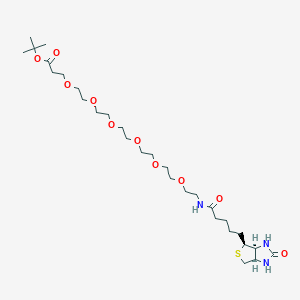
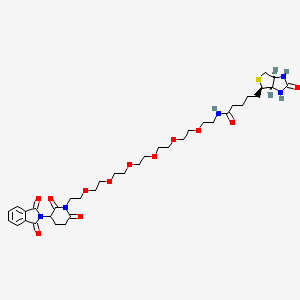
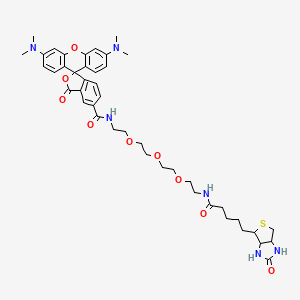



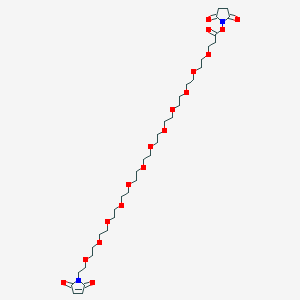
![(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[[(2S)-2,6-bis[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B8106448.png)

